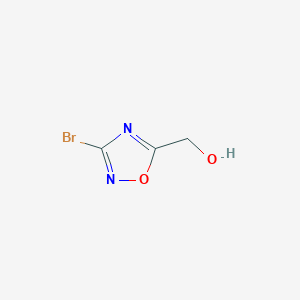
2-(2,2-Difluoropropoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoropropoxy)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2,2-difluoropropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropoxy)benzonitrile typically involves the reaction of 2,2-difluoropropanol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 2,2-difluoropropanol reacts with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the benzonitrile group.
Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines, while the difluoropropoxy group can undergo oxidation under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield benzoic acid derivatives and difluoropropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate or sodium hydride in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Benzylamine derivatives.
Oxidation: Benzoic acid derivatives.
Hydrolysis: Benzoic acid and difluoropropanol.
Scientific Research Applications
2-(2,2-Difluoropropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropoxy)benzonitrile involves its interaction with specific molecular targets, depending on the context of its application. In nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the attack of nucleophiles on the aromatic ring. In reduction reactions, the benzonitrile group is reduced to form amines, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: A similar compound with two fluorine atoms on the benzene ring, used in the synthesis of poly(cyanoaryl ethers) and other materials.
2,5-Difluorobenzonitrile: Another difluorinated benzonitrile with applications in organic synthesis and materials science.
Uniqueness
2-(2,2-Difluoropropoxy)benzonitrile is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical properties and reactivity compared to other difluorobenzonitriles. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
2-(2,2-difluoropropoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-10(11,12)7-14-9-5-3-2-4-8(9)6-13/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNNNOTDLYBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7963509.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B7963521.png)




![2-[3-(Methoxymethyl)phenyl]propan-2-ol](/img/structure/B7963543.png)




